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LEAP-2

Cat. No.: B1576200
Attention: For research use only. Not for human or veterinary use.
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Description

Liver-expressed antimicrobial peptide 2 (LEAP-2) is a multifaceted endogenous peptide that serves as a critical component in metabolic research. Initially identified in human blood ultrafiltrate as a liver-expressed antimicrobial agent , subsequent research has established this compound as the primary endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor . This pivotal role places this compound at the heart of energy homeostasis regulation. The mature, 40-amino acid form of human this compound is derived from a 77-residue precursor and features a stable core structure stabilized by two disulfide bonds . Its N-terminal region is essential for the high-affinity binding and functional blockade of GHSR1a, effectively inhibiting ghrelin-induced signaling and its downstream effects . As a research tool, this compound is invaluable for investigating pathways related to appetite, energy balance, and glucose metabolism. Circulating levels of this compound fluctuate in response to metabolic status; they decrease during fasting and increase in conditions of positive energy balance, such as obesity . This inverse relationship with ghrelin levels makes the this compound/Ghrelin molar ratio a crucial parameter in metabolic studies . Research applications for this compound include the study of its anti-obesity potential through central administration, which has been shown to decrease body weight and adiposity while increasing energy expenditure in model organisms . It is also used to explore its influence on glucose-stimulated insulin secretion and its broader role in endocrine and immune cross-talk . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

MTPFWRGVSLRPIGASCRDDSECITRLCRKRRCSLSVAQE

Origin of Product

United States

Molecular and Cellular Biology of Leap 2

Gene Architecture and Transcriptional Regulation of LEAP2

The LEAP2 gene provides the blueprint for the LEAP-2 peptide, and its expression is tightly regulated at the transcriptional level.

LEAP2 Gene Expression Profiles Across Tissues and Species

The LEAP2 gene is primarily expressed in the liver across various species, including humans, mice, pigs, and horses. genecards.organimbiosci.orgmdpi.comnih.gov However, its expression is also detected in other tissues, highlighting a broader physiological role. In humans, besides the liver, LEAP2 mRNA is found in the small intestine (particularly the jejunum and duodenum), kidney, colon, and gastric antrum. jst.go.jpgenecards.orgmdpi.com Lower expression levels have also been reported in the lung, heart, and trachea. mdpi.com

In other mammals, such as mice, Leap2 expression is observed in the liver and small intestine. mdpi.com Studies in birds, like chickens and Japanese quail, indicate LEAP2 expression in the liver, kidney, small intestine, and lung. animbiosci.orgnih.gov Research in fish species, such as mud loach and yellow catfish, also demonstrates LEAP2 expression in various tissues, including the liver, skin, gills, and intestine, with some variations depending on the species and isoform. e-fas.orgwalshmedicalmedia.comresearchgate.net For instance, in yellow catfish, high expression was found in the gill, skin, and stomach, with lower levels in the liver. walshmedicalmedia.com In the mustache toad, LEAP2 expression is ubiquitous, with the highest levels in the kidney, followed by the liver and intestine. scispace.com

LEAP2 expression levels can be influenced by physiological states. For example, plasma this compound concentration is higher in individuals with obesity and increases with food intake, while it decreases during fasting and weight loss. jst.go.jpdiva-portal.orgnih.gov In quail, LEAP2 expression in the liver, intestine, and kidney is regulated by feed intake. nih.gov

Here is a summary of LEAP2 gene expression across selected species and tissues:

SpeciesHigh Expression TissuesOther Expressed Tissues
HumanLiver, Small Intestine (Jejunum, Duodenum)Kidney, Colon, Gastric Antrum, Lung, Heart, Trachea
MouseLiver, Small Intestine
PigLiver, Kidney, Intestine
HorseLiver, Kidney, Intestine
ChickenLiver, Kidney, Small Intestine, Lung
Japanese QuailLiver, Intestine, Kidney
Mud LoachLiver, Skin, Intestine, Gills (varies by isoform)
Yellow CatfishGill, Skin, StomachHead Kidney, Muscle, Spleen, Liver, Hind Kidney, Intestine, Heart, Brain walshmedicalmedia.com
Mustache ToadKidney, Liver, IntestineSpleen, Lung, Skin, Heart scispace.com

Regulatory Elements and Transcription Factor Binding

Transcriptional regulation of LEAP2 involves specific regulatory elements and the binding of transcription factors. In humans, the LEAP2 gene is located on chromosome 5 (5q31.1) and comprises three exons and two introns. mdpi.commdpi.com The promoter region of LEAP2 contains binding consensus sequences for transcription factors. nih.gov For example, Sterol Regulatory Element-Binding Protein 1 (SREBP1), a transcription factor involved in regulating lipogenesis, has a binding consensus sequence in the LEAP2 promoter region, suggesting it may modulate hepatic LEAP2 expression. nih.gov

Studies investigating the human liver-filtered ChIP-Atlas have revealed that transcription factors regulated by insulin (B600854) and glucagon (B607659) bind to a putative proximal enhancer-like structure at the transcriptional start site of LEAP2. researchgate.netnih.govnih.gov This indicates that insulin and glucagon likely play a role in regulating LEAP2 gene expression. nih.govnih.gov Chromatin accessibility studies using ATAC-seq and DNase-seq have shown that the chromatin around the LEAP2 transcriptional start site is accessible for transposons and sensitive to DNase treatment, consistent with it being an active regulatory region. researchgate.net Hypomethylated regions, identified by bisulfite sequencing, are also present at these open chromatin sites. researchgate.net

Bioinformatic analysis of the 5′-flanking regions of LEAP2 genes in mud loach has predicted various transcription factor binding motifs related to development and immune response. e-fas.org

Biosynthesis and Post-Translational Processing of this compound

This compound is synthesized as a precursor protein that undergoes processing to yield the mature peptide.

Precursor Processing and Mature Peptide Formation

The leap2 mRNA codes for a precursor protein, preproLEAP2, which is 77 residues long in humans and 76 residues in mice. nih.gov PreproLEAP2 undergoes processing by a signal peptidase to remove the signal peptide, resulting in proLEAP2. mdpi.comnih.govnih.gov In humans, the initial 22 amino acids function as a signal peptide, and residues 23-37 are cleaved off during maturation, leaving a 55-residue proprotein. mdpi.comnih.gov

Subsequently, proLEAP2 is cleaved to form the mature this compound peptide. nih.gov The largest mature form of human this compound consists of residues 38-77, a 40-amino acid peptide. mdpi.comnih.govnih.gov In mice, the mature peptide is also 40 amino acids long and shares an identical sequence with human mature this compound. mdpi.commdpi.com The mature peptide is characterized by a conserved core structure containing four cysteine residues that form two disulfide bonds, which are crucial for its stability and function. mdpi.comresearchgate.netscispace.commdpi.com These disulfide bonds are formed between Cys54-Cys65 and Cys60-Cys70 in human this compound. mdpi.com

Other forms of this compound can also circulate in the blood, representing variants in amino acid sequence length while retaining the core structure with disulfide bonds. mdpi.com Examples of these variants include LEAP239–77, LEAP243–77, LEAP248–77, LEAP248–73, LEAP248–75, LEAP246–76, and LEAP248–76. mdpi.com

Influence of Endopeptidases on this compound Maturation

The cleavage of proLEAP2 to the mature peptide is likely mediated by endopeptidases. Evidence suggests that a furin-like endoprotease is involved in this process, targeting a putative cleavage site. nih.govnih.govebi.ac.uk Specifically, in humans, the cleavage site separating the prodomain from the mature region is thought to involve typical Arg-Arg dibasic amino acids at positions 13 and 14 of the proLEAP2 sequence. researchgate.netjst.go.jp This -RXXR- motif at the cleavage site is conserved across various mammalian species. mdpi.com While the exact endopeptidases involved may vary or multiple enzymes might contribute, the involvement of furin-like convertases is strongly indicated. nih.govnih.gov

Molecular Interaction Dynamics: this compound and Growth Hormone Secretagogue Receptor 1a (GHSR1a)

This compound functions as an endogenous ligand for the Growth Hormone Secretagogue Receptor 1a (GHSR1a), also known as the ghrelin receptor. mdpi.comjst.go.jpnih.gov This interaction is central to this compound's role in regulating energy balance. This compound acts as both a competitive antagonist and an inverse agonist of GHSR1a. mdpi.comresearchgate.netjst.go.jpnih.govnih.gov As a competitive antagonist, this compound competes with ghrelin for binding to the same receptor site. mdpi.comresearchgate.netjst.go.jpnih.govnih.gov As an inverse agonist, this compound reduces the constitutive activity of GHSR1a, which is known to have a relatively high basal signaling level even in the absence of ghrelin. jst.go.jpnih.gov This ability to reduce constitutive activity is considered potentially more effective in blocking GHSR1a function compared to simple competitive antagonists. nih.gov

The interaction between this compound and GHSR1a is mediated by specific residues in both the peptide and the receptor. The N-terminal region of this compound is essential for its binding to GHSR1a. nih.govresearchgate.net Studies using alanine-scanning mutagenesis have identified key residues in the N-terminal fragment of human this compound that are critical for binding to GHSR1a. portlandpress.com The positively charged Arginine at position 6 (Arg6) and the aromatic Phenylalanine at position 4 (Phe4) in the N-terminal region of this compound are essential for this interaction. portlandpress.com

On the GHSR1a side, specific residues in the ligand-binding pocket interact with this compound. Site-directed mutagenesis studies on conserved negatively charged residues in the extracellular regions of human GHSR1a revealed that Aspartate at position 99 (Asp99) is likely involved in interacting with the essential Arg6 of this compound. portlandpress.com Furthermore, conserved Phenylalanine residues in the predicted ligand-binding pocket of GHSR1a are important for this compound binding. portlandpress.com Based on structural models, Phenylalanine at position 279 (Phe279) and Phenylalanine at position 312 (Phe312) may interact with Phe4 of this compound, while Phenylalanine at position 119 (Phe119) might interact with Tryptophan at position 5 (Trp5) of this compound. portlandpress.com

The binding of this compound to GHSR1a stabilizes the receptor in a specific inactive conformation, contributing to its inverse agonist activity. nih.gov This interaction ultimately leads to the suppression of ghrelin-induced effects, such as appetite stimulation and growth hormone release. jst.go.jpnih.govnih.gov The dynamic interplay between ghrelin and this compound at the level of GHSR1a is a crucial regulatory mechanism in metabolic control. mdpi.comjst.go.jp

Binding Affinity and Specificity of this compound to GHSR1a

This compound functions as an endogenous ligand for GHSR1a, exhibiting high affinity for the receptor. nih.govdoi.org It acts as a competitive antagonist, directly competing with ghrelin for the same binding site on GHSR1a. nih.govnih.govdoi.orgmdpi.comulb.ac.id Studies have reported the binding affinity of this compound to be comparable or similar to that of ghrelin. nih.govdoi.org However, one study using NanoBiT-based binding assays reported a dissociation constant (K_d) of 15.6 ± 1.5 nM for a LEAP2-SmBiT tracer binding to GHSR1a, compared to a K_d of 6.8 ± 0.4 nM for a ghrelin-SmBiT tracer, suggesting a roughly 2.3-fold lower binding affinity for this compound in that specific experimental setup. portlandpress.com A notable difference in binding kinetics is that this compound dissociates from GHSR1a more slowly than ghrelin. researchgate.net

The specificity of this compound binding is primarily attributed to its N-terminal region. nih.govdoi.orgmdpi.comresearchgate.net Truncated versions of this compound lacking the N-terminus show significantly reduced or absent inhibitory effects on ghrelin-induced activity. mdpi.comresearchgate.net Modifications such as palmitoylation of the LEAP2(1-14) fragment have been shown to enhance its affinity for GHSR1a. doi.orgulb.ac.id

Structural Determinants and Key Residues for this compound-GHSR1a Interaction

The interaction between this compound and GHSR1a is critically dependent on specific amino acid residues within the N-terminal region of this compound and corresponding residues in the binding pocket of GHSR1a. The N-terminal sequence, particularly residues 1-8, contains the key binding determinants, while a slightly longer segment (1-12 or 1-14) is necessary for maximal binding efficiency. nih.govmdpi.comresearchgate.net

Alanine-scanning mutagenesis studies have pinpointed key residues in the N-terminal of this compound essential for GHSR1a binding. These include Thr2, Phe4, Trp5, and Arg6. nih.govportlandpress.comnih.gov Phe4 and the positively charged Arg6 are considered essential, as their mutation to alanine (B10760859) significantly reduces binding potency. portlandpress.comnih.gov Thr2 and the aromatic Trp5 also play important roles in the interaction. portlandpress.comnih.gov The hydrophobic nature of the N-terminal region, partly due to residues like Tryptophan, is thought to facilitate membrane association, which is important for interacting with the membrane-bound GHSR1a. mdpi.comresearchgate.net

On the GHSR1a receptor side, site-directed mutagenesis and structural modeling have identified residues involved in this compound binding. The conserved negatively charged Asp99 in GHSR1a is suggested to interact with the essential positively charged Arg6 of this compound. portlandpress.comnih.govmdpi.com Several conserved phenylalanine residues within the predicted ligand-binding pocket of GHSR1a are also important for this compound binding. Phe279 and Phe312 are proposed to interact with Phe4 of this compound, while Phe119 may interact with Trp5 of this compound. portlandpress.comnih.gov

Agonistic, Antagonistic, and Inverse Agonistic Properties of this compound on GHSR1a

This compound exhibits a multifaceted pharmacological profile at the GHSR1a, acting as both a competitive antagonist and an inverse agonist. nih.govnih.govresearchgate.netdoi.orgresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org

As a competitive antagonist, this compound directly opposes the actions of ghrelin by binding to the same site on GHSR1a, thereby preventing ghrelin from activating the receptor. nih.govnih.govdoi.orgulb.ac.id This competitive interaction is a primary mechanism by which this compound inhibits ghrelin-induced effects such as appetite stimulation and growth hormone release. nih.govfrontiersin.org

Beyond simply blocking ghrelin binding, this compound also functions as an inverse agonist by reducing the constitutive activity of GHSR1a. nih.govnih.govdoi.orgresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org GHSR1a is known to possess a high level of ligand-independent basal activity, estimated to be around 50% of its maximal capacity. nih.govfrontiersin.orgfrontiersin.orgcsic.es this compound binding stabilizes GHSR1a in a specific inactive conformation, thereby suppressing this constitutive signaling. nih.govdoi.orgmdpi.comfrontiersin.orgfrontiersin.org This inverse agonism is considered a significant aspect of this compound's inhibitory function, potentially offering a more complete blockade of GHSR1a activity compared to competitive antagonism alone. nih.govfrontiersin.org While primarily acting as a competitive antagonist and inverse agonist, some research initially described this compound as a non-competitive antagonist, and it can exhibit non-competitive behavior when pre-incubated with the receptor, possibly due to its slow dissociation rate. nih.govresearchgate.netnih.gov

Intracellular Signaling Cascades Modulated by this compound-GHSR1a Axis

The GHSR1a is a G protein-coupled receptor (GPCR) that primarily signals through the activation of G proteins. The specific downstream signaling cascades activated upon ligand binding or constitutive activity can vary depending on the cell type and the receptor's coupling preferences.

Receptor Conformation Modulation and Ligand-Independent Activity

A distinctive feature of GHSR1a is its high constitutive activity, meaning it can signal even in the absence of its endogenous ligands. nih.govfrontiersin.orgfrontiersin.orgcsic.es This intrinsic activity is physiologically relevant and contributes to basal growth hormone secretion and feeding behavior. nih.govfrontiersin.orgfrontiersin.orgcsic.es

This compound's function as an inverse agonist is directly linked to its ability to modulate the conformation of GHSR1a. This compound binding stabilizes the receptor in a specific inactive conformation. nih.govdoi.orgmdpi.comresearchgate.netfrontiersin.orgfrontiersin.org This conformational change reduces the receptor's intrinsic ability to signal, thereby inhibiting the ligand-independent constitutive activity. nih.govfrontiersin.orgfrontiersin.org Studies using techniques like Forster Resonance Energy Transfer (FRET) have shown that the N-terminal region of this compound stabilizes an inactive conformation of GHSR that is dissociated from Gq protein. frontiersin.orgnih.gov This stabilization of an inactive state is a key mechanism by which this compound exerts its inhibitory effects on both ligand-dependent and ligand-independent GHSR1a signaling.

Cross-Talk with Other Receptors and Signaling Systems (e.g., D2R)

GHSR1a is known to form heterodimers and interact with other GPCRs, leading to complex modulation of signaling pathways. mdpi.comfrontiersin.orgnih.govbioscientifica.comuq.edu.aunih.gov One notable interaction is with the dopamine (B1211576) 2 receptor (D2R). mdpi.comfrontiersin.orgnih.govbioscientifica.comuq.edu.aunih.gov These heteromeric interactions can influence the signaling of both receptors and allow for cross-talk between their respective pathways. frontiersin.orgbioscientifica.comuq.edu.aunih.gov

This compound has been shown to influence these interactions. It affects both ghrelin-dependent and ghrelin-independent allosteric interactions between GHSR1a and other GPCRs, including D2R. mdpi.com Specifically, this compound impairs the ability of GHSR1a to modulate the signaling of other GPCRs and prevents its cross-talk with D2R. frontiersin.orgnih.govresearchgate.net Research has demonstrated that this compound blocks the effects observed when GHSR1a and D2R are co-expressed, such as their combined influence on CaV2.2 currents. frontiersin.orgfrontiersin.orgbioscientifica.comnih.gov Mechanistically, within the GHSR-D2R heteromer, this compound binding stabilizes an inactive conformation of GHSR1a, which leads to the dissociation of pre-assembled Gq protein and consequently affects D2R-dependent Gi activation. frontiersin.orgnih.gov This suggests that this compound can modulate the functional consequences of GHSR1a interacting with other receptors, adding another layer of complexity to its regulatory role.

Physiological Roles and Regulatory Mechanisms of Leap 2

LEAP-2 in Energy Homeostasis and Metabolic Regulation

This compound plays a key role in the intricate processes governing energy balance and metabolic function. Its influence is exerted through various pathways, including the modulation of appetite, glucose metabolism, growth hormone secretion, and hepatic processes.

Modulation of Food Intake and Appetite Regulation via Hypothalamic Pathways (e.g., NPY/AgRP neurons)

A primary mechanism through which this compound influences energy homeostasis is its action as an endogenous antagonist of the ghrelin receptor, Growth Hormone Secretagogue Receptor type 1a (GHSR-1a). wikipedia.orgwikipedia.orgresearchgate.netguidetopharmacology.orgresearchgate.netfrontiersin.orgnih.govnih.govwikipedia.org Ghrelin, often referred to as the "hunger hormone," stimulates appetite by activating GHSR-1a receptors, particularly on neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the hypothalamus. wikipedia.orgfrontiersin.orgnih.govnih.govwikipedia.org These neurons are key components of the brain's appetite-regulating circuitry, with NPY and AgRP promoting increased food intake. nih.govwikipedia.org By acting as a GHSR-1a antagonist, this compound counteracts the orexigenic (appetite-stimulating) effects of ghrelin, thereby reducing food intake and influencing appetite regulation. wikipedia.orgfrontiersin.orgnih.govnih.govwikipedia.org

Research indicates that this compound levels are responsive to changes in nutritional status. Circulating concentrations of this compound increase in the fed state and decrease during fasting, suggesting a physiological feedback mechanism where this compound rises to oppose ghrelin's action when energy stores are replete. wikipedia.orgfrontiersin.orgnih.govnih.govwikipedia.org This dynamic regulation highlights this compound's role in maintaining energy balance.

Regulation of Glucose Metabolism and Insulin (B600854) Secretion

Beyond its effects on appetite, this compound is also implicated in the regulation of glucose metabolism and insulin secretion. Studies suggest that this compound can influence glucose homeostasis. wikipedia.orgresearchgate.netguidetopharmacology.orgciteab.comfishersci.caguidetopharmacology.org While the exact mechanisms are still under investigation, this influence may be mediated indirectly through its antagonism of GHSR-1a, as ghrelin has been shown to affect insulin secretion and glucose uptake. guidetopharmacology.orgciteab.comfishersci.caguidetopharmacology.orgresearchgate.net Alternatively, direct effects of this compound on pancreatic beta cells or peripheral tissues involved in glucose metabolism are also possible. guidetopharmacology.orgciteab.comfishersci.caguidetopharmacology.org

Furthermore, altered this compound levels have been observed in conditions characterized by metabolic dysregulation, such as obesity and type 2 diabetes. guidetopharmacology.orgciteab.comfishersci.caguidetopharmacology.org These findings suggest that disruptions in this compound signaling may contribute to the pathophysiology of these metabolic disorders.

Influence on Growth Hormone Secretion Axis

The growth hormone (GH) axis is another key system influenced by this compound. Ghrelin is a potent stimulator of GH secretion from the anterior pituitary gland, with its effects mediated through GHSR-1a. wikipedia.orgfrontiersin.orgnih.govnih.govwikipedia.orgguidetopharmacology.orgresearchgate.netontosight.ai As a GHSR-1a antagonist, this compound effectively inhibits ghrelin-induced GH release. wikipedia.orgfrontiersin.orgnih.govnih.govwikipedia.orgguidetopharmacology.org This antagonistic action positions this compound as a negative regulator of the somatotropic axis, counterbalancing ghrelin's stimulatory effects on growth hormone secretion. wikipedia.orgfrontiersin.orgnih.govnih.govwikipedia.orgguidetopharmacology.org

This compound in Innate Immunity and Host Defense

In addition to its metabolic functions, this compound is recognized for its contributions to the innate immune system, acting as an antimicrobial peptide.

Antimicrobial Spectrum and Mechanism of Action (e.g., membrane disruption, gDNA hydrolysis)

This compound is classified as a cysteine-rich cationic antimicrobial peptide (AMP). wikipedia.orgwikipedia.orggenecards.orgweblio.jphznu.edu.cn It exhibits broad-spectrum antimicrobial activity against a range of microorganisms, including both Gram-positive bacteria and yeasts. genecards.orgweblio.jphznu.edu.cn

Immunomodulatory Functions and Inflammatory Responses

This compound is recognized as a critical component of the vertebrate innate immune system. researchgate.netmdpi.comnih.govresearchgate.net It belongs to the family of cationic antimicrobial peptides (CAMPs). mdpi.com While initially known for direct antimicrobial activity against various pathogens, including bacteria, parasites, and fungi in vitro, its immunomodulatory functions are also significant. mdpi.comnih.gov this compound can influence immune responses by affecting immune cells and regulating inflammatory factors. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua For instance, it can enhance the immune response by potentially preventing an overreacting inflammatory response through chemotaxing monocytes/macrophages, increasing their respiratory burst, and inhibiting the expression of inflammatory factors such as TNF-α and IL-1β. mdpi.com In some cases, the immunomodulatory effects of antimicrobial peptides like this compound may be more prominent than their direct antimicrobial activities. nih.govresearchgate.net Studies in fish, such as the mudskipper (Boleophthalmus pectinirostris), suggest that this compound protects against certain bacterial infections not solely through direct killing but also via its immunomodulatory effects on monocytes/macrophages. researchgate.net

Induction and Regulation During Microbial Challenge

The expression levels of this compound are often modulated in response to microbial challenge, highlighting its role in the early immune response. In various vertebrate species, including teleost and cartilaginous fish, this compound expression, particularly in the liver and kidney, can increase significantly following bacterial infection. mdpi.com Studies in mud loach (Misgurnus mizolepis) have shown that two this compound isoforms, LEAP-2A and LEAP-2B, are rapidly upregulated during bacterial challenge in an isoform- and tissue-dependent manner. e-fas.org This suggests that different this compound isoforms may have specific roles in innate immunity depending on the tissue type. e-fas.org Similarly, in chickens, the expression of cationic chicken Liver-Expressed Antimicrobial Peptide 2 (cthis compound) is induced in response to Salmonella Enterica infection. mdpi.com In the mustache toad (Leptobrachium liui), this compound expression is upregulated in the skin following Aeromonas hydrophila infection, while it is downregulated in the intestine. nih.gov This varied regulation across tissues and species underscores the complex involvement of this compound in the host defense against pathogens. e-fas.orgnih.gov

Endocrine and Nutritional Regulation of this compound Expression and Secretion

This compound expression and circulating levels are significantly influenced by endocrine signals and nutritional status, reflecting its key role in energy homeostasis. mdpi.comfrontiersin.orgphoenixpeptide.comoup.comnih.govmdpi.combioscientifica.com

Impact of Ghrelin on this compound Levels and Expression

A notable aspect of this compound regulation is its antagonistic relationship with ghrelin, often referred to as the "hunger hormone." mdpi.comresearchgate.netnih.govfrontiersin.orgphoenixpeptide.com this compound acts as an endogenous antagonist and inverse agonist of the ghrelin receptor (GHSR1a), countering ghrelin's effects. researchgate.netmdpi.comfrontiersin.orgphoenixpeptide.commdpi.comnih.govnih.gov This antagonistic interaction is crucial for fine-tuning GHSR1a activity based on the body's energy state. frontiersin.orgnih.gov Studies have shown that ghrelin can suppress the expression of hepatic this compound mRNA through a GHSR1a-AMP-activated protein kinase (AMPK)-dependent pathway. bioscientifica.comnih.gov This suggests a crosstalk between the stomach (where ghrelin is primarily produced) and the liver (a major site of this compound production). bioscientifica.comnih.gov The administration of ghrelin has been shown to decrease this compound levels in serum and reduce its expression in the liver. mdpi.com

Influence of Insulin and Glucagon (B607659) on this compound Dynamics

Recent research has highlighted the significant role of insulin and glucagon in regulating this compound levels. ku.dknih.govresearchgate.net Studies in humans and mice indicate that these classical metabolic hormones play a crucial role in controlling this compound expression. ku.dknih.gov Specifically, glucagon has been shown to decrease plasma this compound levels. ku.dknih.gov Conversely, insulin appears to be necessary for the increase in this compound levels observed after a meal. ku.dknih.gov Hepatocytes, the primary cells of the liver, are identified as the main source of hepatic this compound production, and their expression is regulated by insulin and glucagon. ku.dknih.gov Proteins regulated by insulin and glucagon bind to the DNA near the this compound gene, suggesting a direct mechanism of control. ku.dk

Regulation by Fasting, Feeding, and Energy Status

Circulating levels of this compound are closely tied to the body's energy status, often showing an inverse relationship with ghrelin levels. frontiersin.orgphoenixpeptide.commdpi.com Under fasting conditions, when ghrelin levels are typically elevated, this compound levels tend to decline. mdpi.comfrontiersin.orgphoenixpeptide.commdpi.com This decrease in this compound during fasting, in response to increased energy deficit, allows ghrelin's appetite-stimulating effects to be more prominent. mdpi.com Following food consumption, or in a fed state, plasma this compound levels increase postprandially. mdpi.comfrontiersin.orgphoenixpeptide.com This postprandial rise in this compound is thought to contribute to satiety by antagonizing ghrelin's action. frontiersin.orgoup.com The this compound/ghrelin molar ratio fluctuates with changes in energy status, serving as a sensitive indicator. frontiersin.org Weight loss, whether diet-induced or surgically induced, has been associated with lower serum this compound levels and reduced this compound expression in the liver and small intestine. mdpi.comoup.com Conversely, conditions of positive energy balance, such as weight gain and obesity, are generally associated with increased this compound levels. frontiersin.orgphoenixpeptide.comroehampton.ac.uk

Here is a summary of this compound regulation by nutritional status:

ConditionThis compound Plasma LevelsGhrelin Plasma LevelsThis compound/Ghrelin RatioEffect on Appetite
FastingDecreaseIncreaseLowerIncreased
Feeding/PostprandialIncreaseDecreaseHigherDecreased
Weight LossDecreaseIncreaseLowerIncreased (potential)
Weight Gain/ObesityIncreaseDecreaseHigherDecreased (potential)

Note: This table summarizes general trends observed in research; specific responses can vary depending on the species and experimental conditions.

Comparative Physiological Aspects of this compound Across Vertebrate Species

This compound is found across a wide range of vertebrate species, and while its core structure and some functions are conserved, there are also species-specific variations in expression and physiological roles. mdpi.comresearchgate.netnih.govmdpi.comnih.govresearchgate.nete-fas.orgnih.govnih.gov The mature this compound peptide typically contains conserved cysteine residues that form disulfide bonds, which are essential for its structure and activity. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov

In fish, this compound has been characterized by high expression in the liver and kidney, and its levels often increase significantly in response to bacterial infection. mdpi.comresearchgate.nete-fas.orgnih.gov Fish this compound has demonstrated selective antimicrobial activity against various bacteria. mdpi.comresearchgate.netresearchgate.net Studies in mud loach have revealed isoform-specific expression patterns and regulation during development and bacterial challenge, suggesting functional divergence between isoforms in the innate immune system. e-fas.org

Research on this compound in amphibians, such as the mustache toad (Leptobrachium liui) and the African clawed frog (Xenopus laevis), has shown its involvement in antimicrobial defense and, in the case of Xenopus laevis, a role as an extracellular modulator in embryonic development. mdpi.comnih.govnih.gov Amphibian this compound also exhibits antibacterial activity by disrupting bacterial membranes and hydrolyzing bacterial gDNA. mdpi.comnih.gov

In reptiles, this compound expression has been detected, for instance, in the liver of the softshell turtle (Pelodiscus sinensis). mdpi.com While research in reptiles is less extensive compared to other groups, the presence of this compound suggests a conserved role in this class. researchgate.net

Avian this compound, like its mammalian counterpart, appears to play dual roles in both immune defense and energy regulation. mdpi.com Studies in chickens have shown that this compound expression in the liver and small intestine is lower during fasting and increases after feeding, indicating a link to nutritional status. mdpi.com

Across mammals, this compound is highly conserved, with the mature peptide sequence showing high similarity between species like humans and mice. nih.gov The predominant expression in the liver is also conserved. frontiersin.orgnih.gov The antagonistic interaction with ghrelin and the regulation by nutritional status are well-established in mammalian models and humans. mdpi.comnih.govfrontiersin.orgphoenixpeptide.comoup.comnih.govmdpi.combioscientifica.com Despite the conserved core structure, variations in circulating forms of mature this compound have been observed in humans, differing in their amino-terminal length. mdpi.comresearchgate.netnih.gov

The comparative studies highlight the evolutionary conservation of this compound as a component of innate immunity and its evolving or expanded roles in metabolic regulation across vertebrate lineages.

Vertebrate ClassKey Tissues of Expression (Examples)Response to Bacterial Challenge (Examples)Role in Energy Metabolism (Examples)
FishLiver, Kidney, Spleen, Gill mdpi.comresearchgate.nete-fas.orgUpregulated mdpi.comresearchgate.nete-fas.orgnih.govLess extensively studied compared to mammals
AmphibiansKidney, Liver, Skin, Intestine nih.govUpregulated (Skin), Downregulated (Intestine) nih.govRole in embryonic development nih.gov
ReptilesLiver mdpi.comResearch less common researchgate.netResearch less common researchgate.net
BirdsLiver, Small Intestine mdpi.comInduced by infection mdpi.comLinked to feeding status mdpi.com
MammalsLiver, Small Intestine, Pancreas, Pituitary, Lung, Kidney, CNS frontiersin.orgbioscientifica.comnih.govnih.govInduced in liver, small intestine, immune tissues, CSF frontiersin.orgAntagonist of ghrelin, regulated by nutritional status, insulin, glucagon mdpi.comnih.govfrontiersin.orgphoenixpeptide.comoup.comnih.govmdpi.combioscientifica.comnih.govnih.govku.dknih.govresearchgate.net

Evolutionary Conservation of this compound Sequence and Function

Liver-expressed antimicrobial peptide 2 (this compound) is a peptide that has demonstrated remarkable evolutionary conservation across a wide range of vertebrate species, including fish, amphibians, reptiles, birds, and mammals. Initially identified for its antimicrobial properties, this compound has more recently been recognized for its crucial role as an endogenous antagonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. mdpi.comresearchgate.netmdpi.comnih.govfrontiersin.org This dual functionality in both innate immunity and metabolic regulation highlights its ancient origins and conserved importance. researchgate.netmdpi.com

Beyond structural conservation, the functional role of this compound as a GHSR antagonist is also conserved across vertebrates. Research in ancient fish species like the coelacanth (Latimeria chalumnae), a close living relative of tetrapods, has shown that this compound antagonizes GHSR activation induced by ghrelin. mdpi.comresearchgate.net This indicates that the this compound-ghrelin-GHSR relationship was established early in vertebrate evolution and has been maintained over time, albeit with some species-specific adaptations in peptide activity towards the receptor. mdpi.comresearchgate.netresearchgate.net Human this compound and ghrelin have shown effectiveness in interacting with fish GHSR, although fish peptides may exhibit lower activity towards human GHSR. mdpi.comresearchgate.netresearchgate.net

The antimicrobial function of this compound also appears to be conserved throughout evolution, with studies demonstrating similar antimicrobial properties and mechanisms of action in both fish and mammals. mdpi.com Despite its role as an antimicrobial peptide, this compound's highly conserved amino acid sequence is notable, as antimicrobial peptides often evolve rapidly in response to host-pathogen interactions. mdpi.com This suggests that while it possesses antimicrobial activity, its conserved sequence might be primarily driven by its crucial and conserved interaction with the GHSR pathway.

Species-Specific Variations in this compound Expression and Physiological Roles

While the core sequence and function of this compound as a GHSR antagonist are largely conserved, there are notable species-specific variations in its expression patterns and potentially in the emphasis of its physiological roles. This compound is predominantly expressed in the liver across many species, including humans, mice, and various fish species. walshmedicalmedia.comnih.govnih.govebi.ac.ukgenecards.org However, its expression is also observed in other tissues, and the relative levels can differ between species. mdpi.commdpi.comwalshmedicalmedia.comgenecards.orgfrontiersin.org

In humans, this compound is highly expressed in the jejunum, with lower expression levels in the duodenum, liver, and ileum. mdpi.com Other tissues show minimal expression. mdpi.com In contrast, studies in yellow catfish (Pelteobagrus fulvidraco) show abundant this compound mRNA transcripts in the gill, detectable levels in the skin, stomach, and head kidney, and low levels in the liver, muscle, spleen, hind kidney, intestine, heart, and brain. walshmedicalmedia.com Similar tissue distribution with predominant expression in gill, skin, and stomach has been observed in channel catfish. walshmedicalmedia.com These variations in expression patterns suggest that while the liver is a primary source in many species, other tissues contribute significantly to this compound production in a species-dependent manner, potentially reflecting adaptations to different physiological needs or environmental pressures.

Furthermore, some species exhibit multiple isoforms of this compound, adding another layer of species-specific variation. For instance, in chickens (Gallus gallus), four splice variants of this compound have been identified, suggesting potentially different roles for the peptide in various tissues within this species. mdpi.com In teleost fish, unlike the single this compound gene found in mammals, three LEAP-2s (LEAP-2A, LEAP-2B, and LEAP-2C) have been discovered in some species, and their tissue expression patterns can also vary. frontiersin.org For example, in rainbow trout and grass carp, LEAP-2A is significantly expressed in the gut and skin, while LEAP-2C expression in the gut of rainbow trout can be higher than in the liver. frontiersin.org

The physiological roles of this compound, while fundamentally involving GHSR antagonism, can also have species-dependent nuances. While the role in regulating energy metabolism through ghrelin inhibition is prominent across many vertebrates, the emphasis on its antimicrobial function can vary. Although this compound was initially discovered for its antimicrobial activity, its effective antibacterial concentrations are often much higher than physiological levels, suggesting that its primary role might be metabolic regulation. mdpi.commdpi.com However, in some species, particularly fish, the antimicrobial role appears to be a significant aspect of its function, with expression levels increasing upon bacterial infection. walshmedicalmedia.comnih.gov The presence of multiple this compound isoforms in fish might also contribute to a broader range of functions, including enhancing bacterial killing efficiency of immune cells. frontiersin.org

Variations in this compound expression and function can also be influenced by physiological states and environmental factors in a species-specific manner. In mammals, this compound levels fluctuate in response to metabolic status, showing an inverse relationship with ghrelin and correlating with body mass index and metabolic parameters of obesity. nih.govfrontiersin.org Fasting decreases circulating this compound, while food consumption increases it, demonstrating its role in regulating appetite in response to energy changes. mdpi.com In yellow catfish, this compound expression in the liver is significantly upregulated after challenge with certain bacteria, highlighting its role in the early immune defense against bacterial pathogens in this species. walshmedicalmedia.com

The study of this compound in lampreys, ancient jawless vertebrates, reveals significant differences in expression compared to other species, with minimal liver expression and prominent expression in muscle, the supraneural body, and the buccal gland. mdpi.com This unique expression pattern in lampreys may reflect distinct immune adaptations in these evolutionarily ancient animals. mdpi.com

Interactive Data Tables:

Due to the nature of the provided text, which describes expression patterns qualitatively across various species and tissues rather than providing specific quantitative data points in a structured format suitable for automated table generation, interactive data tables cannot be generated directly from the text. The information on expression is presented as descriptions of high, low, or detectable levels in different organs for various species.

Advanced Methodological Approaches in Leap 2 Research

Molecular Genetic and Gene Editing Techniques (e.g., shRNA, AAV overexpression)

Molecular genetic techniques are crucial for investigating the function of LEAP-2 and its receptor, the Growth Hormone Secretagogue Receptor (GHS-R1a). Approaches such as using short hairpin RNA (shRNA) delivered via viral vectors like adeno-associated virus (AAV) are employed to knock down the expression of target genes, including LEAP2 or GHSR. vectorbuilder.com This allows researchers to study the effects of reduced this compound or GHS-R1a levels on various physiological processes. AAV vectors are considered suitable for animal studies due to their low immunogenicity and cytotoxicity, and they can stably express shRNA in various mammalian cell types in vitro and in vivo. vectorbuilder.com The shRNA expression cassette, typically driven by a human U6 promoter, leads to the degradation of the target gene's mRNA within infected cells. vectorbuilder.com While AAV DNA primarily forms episomal concatemers in the nucleus of non-dividing cells, random integration into the host genome can occur, although it is rare. vectorbuilder.com

Conversely, AAV-mediated overexpression is used to increase the expression of this compound or GHS-R1a in specific tissues or cell types. This technique has been utilized in mice, for example, to achieve arcuate hypothalamic nucleus this compound overexpression for extended periods. nih.gov Studies using AAV to overexpress this compound have shown reduced ghrelin and growth hormone (GH) levels in mice under chronic food restriction. nih.gov These mice also exhibited an inability to maintain stable blood glucose levels during caloric restriction, a phenotype rescued by GH infusion, indicating a GH-dependent regulatory effect of this compound on fasting blood glucose. nih.gov

Proteomic and Interactomic Profiling of this compound and its Binding Partners

Proteomic and interactomic approaches are vital for identifying this compound and its binding partners, particularly GHS-R1a, and understanding the protein networks they participate in. Mass spectrometry-based protein analysis is a key technique in proteomics, enabling the quantification of protein abundance and the identification of protein-protein interactions. nih.gov While challenging for membrane proteins like GHS-R1a due to their instability and poor solubility, advancements in sample preparation and analysis are improving their detection. nih.gov

Interactomic studies aim to map the complete set of protein-protein interactions involving this compound and GHS-R1a. Methods such as affinity purification coupled with mass spectrometry (AP-MS) are commonly used to identify interacting proteins. nih.govresearchgate.net New technologies are also being developed to enable chemical or enzymatic tagging of proximal protein binding partners within live cells, which are then analyzed by mass spectrometry. nih.gov These approaches help to delineate the molecular environment and potential signaling complexes associated with this compound and GHS-R1a.

In Vitro Cellular and Organoid Models for Mechanistic Elucidation

In vitro models, including cellular and organoid systems, are indispensable for dissecting the molecular mechanisms underlying this compound's actions. These models offer controlled environments to study receptor binding, signaling pathways, and effects on specific cell types.

Receptor Binding and Activation Assays (e.g., HEK293T cells)

Human embryonic kidney 293T (HEK293T) cells are widely used in receptor binding and activation assays for GHS-R1a and its ligands, ghrelin and this compound. portlandpress.combiorxiv.orgbiorxiv.org These cells are transiently transfected to overexpress GHS-R1a, allowing researchers to study ligand-receptor interactions in a controlled cellular context. portlandpress.combiorxiv.orgbiorxiv.org

NanoBiT-based homogenous binding assays conducted on living HEK293T cells transiently overexpressing sLgBiT-GHSR1a have been developed to measure receptor-binding potency. portlandpress.com These assays utilize synthetic ghrelin-SmBiT and LEAP2-SmBiT tracers, which are chemically conjugated to a small NanoLuc fragment (SmBiT). portlandpress.com When the tracer binds to the sLgBiT-fused receptor, the NanoLuc enzyme is reconstituted, producing a bioluminescent signal that can be measured. portlandpress.combiorxiv.org This allows for the determination of binding curves and dissociation constants (Kd). biorxiv.org Competition binding assays in HEK293T cells have shown that this compound can displace labelled ghrelin from its binding site on GHS-R1a, supporting its role as a competitive antagonist. mdpi.com

Cellular Signaling Pathway Analysis (e.g., cAMP, IP1 production assays)

Analysis of downstream signaling pathways activated or inhibited by this compound and ghrelin is performed using various cellular assays. G protein-coupled receptors (GPCRs) like GHS-R1a signal through major pathways involving the regulation of cyclic AMP (cAMP) levels and increases in intracellular calcium mediated by inositol (B14025) 1,4,5-trisphosphate (IP3). bmglabtech.commoleculardevices.com

Assays measuring cAMP levels are used to assess the activity of Gs or Gi coupled receptors. bmglabtech.com Activation of Gs-coupled receptors increases cAMP, while Gi-coupled receptors decrease it. bmglabtech.com Assays measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, are used to assess the activity of Gq-coupled receptors. moleculardevices.comrevvity.comrevvity.com Gq activation triggers the inositol phosphate (B84403) cascade. bmglabtech.comrevvity.comrevvity.com Homogeneous time-resolved fluorescence (HTRF) based assays for both cAMP and IP1 are commonly used for these measurements in cell lysates. bmglabtech.commoleculardevices.com

Studies in HEK293T cells have shown that this compound acts as a competitive antagonist of ghrelin in ghrelin-induced IP1 production. mdpi.com This is demonstrated by an increase in the EC50 of ghrelin without changes to its maximal effect on IP1 production in the presence of this compound. mdpi.com

Isolated Organ and Tissue Perfusion Studies (e.g., pancreatic islets, pituitary glands)

Isolated organ and tissue perfusion studies provide a more complex in vitro system to investigate the effects of this compound on specific organs known to express GHS-R1a, such as pancreatic islets and pituitary glands. nih.govoup.comresearchgate.net These studies allow for the assessment of hormone secretion in response to this compound and ghrelin in a context that retains the cellular architecture and interactions of the tissue.

Studies on isolated pancreatic islets have shown that this compound can affect insulin (B600854) secretion. mdpi.comresearchgate.netresearchgate.net The N-terminal end of this compound (1-12-NH2) was able to block ghrelin-induced insulin level reduction in pancreatic islets. mdpi.com Another study demonstrated that a 10-amino acid N-terminal fragment of this compound suppressed insulin secretion from human pancreatic islets. researchgate.net Furthermore, this compound administration to pancreatic islets from patients undergoing bariatric surgery abolished ghrelin's inhibitory effect on insulin secretion and increased insulin secretion. researchgate.net Research also indicates that this compound can enhance insulin secretion in islets from male mice, but not females, suggesting a sex-specific effect. researchgate.net

Studies using isolated rat pituitary glands have shown that a 12-amino acid N-terminal fragment of this compound inhibited ghrelin-induced GH secretion to the same extent as full-length this compound. researchgate.net

Organoid models, which are self-organizing 3D tissue cultures derived from stem cells or tissue-specific cells, are also becoming increasingly valuable for studying organ-specific functions and disease mechanisms in vitro. mpi-cbg.defrontiersin.orgthewellbio.commdpi.comnih.gov These models can mimic the multicellular complexity and 3D architecture of native tissues, offering a more physiologically relevant alternative to traditional 2D cell cultures. frontiersin.orgthewellbio.comnih.gov Liver and pancreas organoids have been developed and are used to study regeneration and disease, and could potentially be applied to this compound research. mpi-cbg.de

In Vivo Pre-Clinical Animal Models for Physiological Studies

In vivo pre-clinical animal models, primarily rodents such as mice and rats, are essential for investigating the physiological effects of this compound in a complex living system. These models allow researchers to study the impact of this compound on behaviors like food intake, as well as metabolic parameters and hormone secretion in a systemic context. mdpi.comjci.org

Studies in rats and mice have demonstrated that this compound administration can exert a potent anorexigenic effect, particularly in models of obesity. mdpi.com this compound administration markedly inhibited ghrelin-induced food intake in lean, obese (ob/ob and DIO) mice, and aged rats. mdpi.com The anorexigenic effect appears to be dependent on energy stores, being more evident in obese mice and animals exposed to a high-fat diet. mdpi.com

Animal models are also used to study the effects of this compound on glucose metabolism and hormone levels. Exogenous this compound infusion in mice has been shown to reduce postprandial glucose excursions. oup.com Studies have also investigated the impact of genetic manipulations, such as LEAP2 deletion or overexpression, on metabolic phenotypes. nih.gov LEAP2-knockout mice exhibit greater acute food intake and GH secretion in response to administered ghrelin. nih.gov

Aquatic and Amphibian Models in Immunological Research

While rodent models are primarily used for metabolic studies of this compound, research in aquatic and amphibian models has provided insights into its initial identification and potential roles in the immune system.

This compound was initially classified as an antimicrobial peptide due to elevated plasma levels observed during illness in some studies mdpi.com. Research in fish, such as Cyprinus carpio, showed increased this compound expression in internal organs and skin following infection with Vibrio anguillarum, suggesting a role in immune defense at mucosal barriers mdpi.com.

More recent studies in amphibians, specifically the Chinese spiny frog (Quasipaa spinosa), have further explored this compound's role in immunity. The QsLEAP2 gene was cloned, and its expression was detected in various tissues, with the liver showing the highest levels nih.govresearchgate.net. Following infection with Aeromonas hydrophila, QsLEAP2 expression was significantly upregulated in several organs, including the spleen, lungs, kidneys, liver, and gut nih.govresearchgate.net.

Synthetic mature QsLEAP2 peptide demonstrated selective antimicrobial activity against certain bacterial strains in vitro, disrupting bacterial membrane integrity and hydrolyzing bacterial genomic DNA nih.govresearchgate.net. Furthermore, QsLEAP2 induced chemotaxis in murine leukemic monocytes/macrophages and enhanced their phagocytic activity and respiratory bursts, indicating immunomodulatory properties nih.govresearchgate.net. Docking simulations suggested an interaction between QsLEAP2 and QsMOSPD2 nih.govresearchgate.net. Research on this compound in amphibians is still in its early stages nih.govresearchgate.net.

Studies in Xenopus tropicalis (Western clawed frog) have shown this compound expression mainly in the intestines and liver. Human this compound was found to antagonize ghrelin-induced GHSR activation in Xenopus tropicalis, demonstrating a role in energy metabolism and highlighting the similarity between amphibian and human this compound mdpi.com. The amphibian Xenopus laevis is also recognized as a valuable model system for immunological research due to its mammalian-like immune system and ease of manipulation rochester.edu.

Central vs. Peripheral Administration Studies

Studies involving the administration of this compound via central (intracerebroventricular, i.c.v.) and peripheral routes have been crucial in understanding its sites of action and efficacy.

Central administration of this compound into the brain has consistently shown suppression of the orexigenic effect of ghrelin in rodents nih.govbioscientifica.com. For example, i.c.v. delivery of this compound in rats blocked ghrelin-induced increases in food intake, blood glucose, and decreases in body temperature bioscientifica.com.

Peripheral administration of this compound has also been shown to blunt ghrelin-induced food intake in mice, although it typically requires significantly higher doses compared to central administration or peripheral ghrelin doses to achieve a similar effect nih.govbioscientifica.com. For instance, peripheral this compound blunted ghrelin-induced food intake only when administered at doses 3-fold to 20-fold higher than peripheral ghrelin doses nih.gov. Peripheral this compound administration failed to inhibit the orexigenic effect of ghrelin when given at equivalent doses nih.gov.

The difference in efficacy between central and peripheral administration may be partly attributed to this compound's ability to cross the blood-brain barrier (BBB). The 40-residue this compound peptide may face challenges in crossing the BBB compared to the 28-residue ghrelin nih.gov. This could explain why peripheral this compound treatment failed to block the effect of i.c.v. ghrelin administration even at a high dose nih.gov.

While peripheral ghrelin can influence central this compound expression in the liver via a GHSR1a-AMPK-dependent pathway, it appears to have little influence on central this compound expression in areas like the arcuate nucleus or pituitary nih.gov. The question of whether central ghrelin treatment inhibits local this compound expression in the brain requires further investigation nih.gov.

Biophysical and Structural Biology Techniques for this compound-Receptor Complexes

Biophysical and structural biology techniques are essential for understanding the molecular mechanisms underlying the interaction between this compound and its receptor, GHSR1a. These methods provide insights into the binding interfaces, critical residues, and conformational changes involved.

Mature human this compound is a 40-amino acid peptide with two intrachain disulfide bonds that contribute to its globular structure, although its N- and C-termini are flexible portlandpress.com. This compound acts as a competitive antagonist and inverse agonist at the GHSR1a, a G protein-coupled receptor portlandpress.comoup.comnih.gov.

Alanine-Scanning and Site-Directed Mutagenesis for Interaction Mapping

Alanine-scanning mutagenesis and site-directed mutagenesis are powerful techniques used to identify specific amino acid residues critical for protein-protein interactions, such as the binding of this compound to GHSR1a nih.govuci.eduwikipedia.orgrapidnovor.comcreative-biolabs.com. Alanine (B10760859) scanning involves systematically substituting individual amino acids with alanine to assess the contribution of each residue's side chain to binding affinity or protein function uci.eduwikipedia.orgrapidnovor.comcreative-biolabs.com.

Studies using alanine-scanning mutagenesis on the N-terminal fragment of human this compound have identified key residues essential for binding to GHSR1a. The positively charged Arginine at position 6 (Arg6) and the aromatic Phenylalanine at position 4 (Phe4) were found to be essential for this compound binding portlandpress.comnih.gov. Threonine at position 2 (Thr2) and Tryptophan at position 5 (Trp5) were also identified as important for receptor binding, although their mutation had less severe effects than mutations at Phe4 and Arg6 portlandpress.com.

Site-directed mutagenesis on GHSR1a has been conducted to identify the receptor residues that interact with essential this compound residues. Mutation of the conserved negatively charged Aspartate at position 99 (Asp99) in the extracellular region of human GHSR1a significantly impaired this compound binding, suggesting it likely interacts with this compound's essential Arg6 nih.gov. Mutagenesis of conserved Phenylalanine residues in the predicted ligand-binding pocket of GHSR1a identified Phe119, Phe279, and Phe312 as important for this compound binding. Based on a structural model of GHSR1a, Phe279 and Phe312 are proposed to interact with this compound's essential Phe4, while Phe119 may interact with this compound's Trp5 nih.gov.

These mutagenesis studies provide detailed information at the single amino acid level regarding the critical residues involved in the this compound-GHSR1a interaction rapidnovor.comcreative-biolabs.com.

Advanced Spectroscopic and Imaging Approaches for Conformation Studies

Advanced spectroscopic and imaging approaches are employed to study the conformation of this compound and its complexes with receptors. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are fundamental to structural biology and can provide high-resolution information about protein structures and their interactions iphy.ac.cnnih.gov.

While specific detailed findings on this compound conformation studies using these techniques were not extensively detailed in the provided search results, structural biology in general utilizes these methods to understand the three-dimensional structures and conformational changes of macromolecules and their complexes at an atomic level iphy.ac.cn. For instance, cryo-EM has been used to determine the structure of other ligand-receptor complexes, providing insights into binding interfaces and conformational dynamics preprints.org. Spectroscopic methods like IR and NMR spectroscopy can also be used to test data obtained from techniques like alanine scanning mutagenesis and study protein structure and dynamics wikipedia.org.

Understanding the conformation of this compound, both in isolation and when bound to GHSR1a, is crucial for elucidating the precise mechanisms of antagonism and inverse agonism. Changes in receptor conformation upon ligand binding can be investigated using these advanced techniques elifesciences.org.

Computational Biology and Bioinformatics in this compound Studies

Computational biology and bioinformatics play increasingly vital roles in this compound research, complementing experimental approaches by providing tools for data analysis, predictive modeling, and understanding complex biological systems fastercapital.commdpi.com.

Bioinformatics encompasses the development and application of computational tools to manage, analyze, and interpret biological data, including genomic, proteomic, and structural data fastercapital.comcase.edu. In the context of this compound, bioinformatics can be used for tasks such as sequence analysis, identifying conserved regions across species, and analyzing gene expression patterns mdpi.comportlandpress.com.

Computational biology approaches, including molecular docking and simulation, are valuable for predicting and analyzing the interactions between this compound and GHSR1a at the molecular level nih.govresearchgate.netmdpi.comresearchgate.net. Docking simulations have been used in studies of amphibian this compound to predict interactions with potential binding partners nih.govresearchgate.net. Molecular dynamics simulations can provide insights into the conformational dynamics of this compound and the this compound-GHSR1a complex, helping to understand the binding process and the effects of mutations researchgate.net.

Computational methods can also be applied to analyze large datasets generated from high-throughput technologies used in this compound research, such as gene expression data from different tissues or conditions fastercapital.comcase.edu. This includes constructing gene co-expression networks to identify potential regulatory relationships oup.com.

Predictive modeling, a growing area in bioinformatics, can be used to forecast the outcomes of biological processes related to this compound, such as its metabolic effects or interactions with other pathways fastercapital.com. While not specifically detailed for this compound in the provided results, computational approaches are being developed to predict ligand-receptor binding affinities and guide peptide design preprints.org.

Sequence Homology and Phylogenetic Analysis

Sequence homology and phylogenetic analysis have been instrumental in understanding the evolutionary history and conserved features of Liver-Expressed Antimicrobial Peptide 2 (this compound). Studies have shown that the structure of this compound is remarkably conserved across mammalian species, including cows, mice, and Rhesus monkeys. mdpi.com These mammals share the same total number of amino acids (40), net charge (+4), and predicted isoelectric point (pI) of 8.95 with the human version of the peptide. mdpi.com A key structural feature, the presence of four cysteine residues located in identical positions among these mammals, is responsible for forming disulfide bonds that stabilize the peptide's structure. mdpi.com Additionally, an -RXXR- motif at the cleavage site, which separates the prodomain from the mature region of this compound, is highly conserved not only in mammals but also in fish, reflecting the evolutionary stability of this region. mdpi.com

Amino acid sequence comparisons among mammals reveal nearly 100% homology, underscoring the structural and functional conservation of this compound across these species. mdpi.com Phylogenetic analysis of this compound amino acid sequences has been performed using methods like the neighbor-joining method. researchgate.netresearchgate.net These analyses group species based on sequence similarities, illustrating evolutionary relationships. For instance, phylogenetic analysis of fish this compound sequences has shown divisions into groups corresponding to freshwater and seawater fish, as well as mammals. researchgate.net The mature peptide sequences, in contrast to the prodomain region, tend to be well conserved across different species. mdpi.com

Studies in various animal groups highlight both conservation and diversity in this compound. While mammals show high homology, fish species exhibit greater diversity in terms of both this compound forms and the genes encoding the protein. mdpi.com For example, some fish species like Danio rerio, Ctenopharyngodon idella, and Trachinotus blochii have one gene encoding this compound, while others like Larimichthys crocea have multiple. mdpi.com Despite this diversity in gene number, the mature peptide sequence often shows high amino acid identity (e.g., >90% among some fish species). mdpi.com The high level of similarity in nucleotide identity and amino acid sequence indicates that the this compound gene is highly conserved not only among mammals but also across avian species. mdpi.com In reptiles, such as Pelodiscus sinensis, the mature this compound protein shows approximately 70% sequence identity to this compound sequences of other tetrapods. mdpi.com

The conserved nature of key residues in this compound, such as the aromatic Phe4 and the positively charged Arg6 in the N-terminal region, which are essential for binding to the ghrelin receptor GHSR1a, is consistent across evolution. portlandpress.com This suggests that the functional importance of these residues has been maintained throughout the evolutionary history of this compound. portlandpress.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational approaches used to investigate the interaction between this compound and its target receptor, the Growth Hormone Secretagogue Receptor (GHSR1a). These methods provide insights into the molecular mechanisms underlying this compound binding and its functional effects.

Studies utilizing alanine-scanning mutagenesis on the N-terminal fragment of human this compound, combined with structural modeling of GHSR1a, have identified key residues involved in the interaction. portlandpress.com For instance, the positively charged Arg6 and the aromatic Phe4 in the N-terminal of this compound have been demonstrated to be essential for binding to GHSR1a. portlandpress.comnih.gov Molecular docking can predict the likely binding poses and affinities of this compound to the receptor. By mutating conserved negatively charged residues in the extracellular regions of GHSR1a, researchers have deduced that the absolutely conserved Asp99 of GHSR1a likely interacts with Arg6 of this compound. portlandpress.com Similarly, mutations of conserved phenylalanine residues in the predicted ligand-binding pocket of GHSR1a have identified Phe279, Phe312, and potentially Phe119 as interacting with Phe4 and Trp5 of this compound. portlandpress.com

Molecular dynamics simulations can further explore the stability of the this compound-GHSR1a complex and the dynamic nature of their interaction over time. These simulations can reveal how the binding of this compound stabilizes the inactive conformation of GHSR, which is crucial for its function as an inverse agonist. mdpi.comfrontiersin.org Computational investigations, such as those examining the impact of ghrelin gene variations on hormone-receptor binding, often involve steps like constructing ligand and receptor models, performing molecular docking using online servers, and then running molecular dynamics simulations to analyze the complexes. impactfactor.org Primary structural analysis of the docking results helps to identify complexes with proper ligand entry into the binding pocket. impactfactor.org While the provided search results specifically mention molecular docking and dynamics simulations in the context of ghrelin-GHSR interactions and general computational approaches impactfactor.orgresearchgate.net, their application to understanding the detailed dynamic interaction and conformational changes induced by this compound binding to GHSR is a direct extension of these methodologies. Docking simulations have also been used in studies investigating LEAP2 interaction with other potential receptors like MOSPD2 in fish. researchgate.net

Future Directions and Unexplored Avenues in Leap 2 Research

Elucidation of Novel Receptors and Binding Partners Beyond GHSR1a

Although LEAP-2 is well-established as a ligand for GHSR1a, evidence suggests the potential existence of other receptors or binding partners that mediate some of its physiological effects. mdpi.com Studies in GHSR knockout mice have yielded conflicting results regarding the complete dependence of this compound's metabolic effects on GHSR1a, hinting at alternative pathways. mdpi.com For instance, continuous administration of this compound to calorie-restricted GHSR knockout mice resulted in reduced body mass, an effect not fully explained by GHSR antagonism alone. mdpi.com Furthermore, a recent study in the teleost Boleophthalmus pectinirostris identified Motile Sperm Domain-Containing Protein 2 (MOSPD2) as a receptor mediating this compound's effect on monocytes/macrophages, specifically influencing chemotaxis and antibacterial activities. zoores.ac.cn While this finding is in a non-mammalian species, it underscores the possibility of this compound interacting with receptors other than GHSR1a in specific tissues or physiological contexts. Future research should employ advanced techniques, such as unbiased receptor screening and proteomic approaches, to systematically identify and validate novel this compound binding partners in mammalian systems. Understanding these interactions is crucial for fully deciphering the diverse roles of this compound.

Investigation of this compound's Role in Additional Physiological Systems (e.g., reproductive axis, neurodevelopment)

Beyond its established roles in metabolism and appetite, emerging evidence suggests this compound may influence other physiological systems, including the reproductive axis and potentially neurodevelopment. researchgate.netendocrine-abstracts.org

Reproductive Axis: Studies have indicated a potential link between this compound and puberty. Circulating this compound levels are significantly higher in pubertal girls compared to prepubertal girls, and this increase is not observed in boys during puberty. nih.govresearchgate.netnih.gov This sexual dimorphism suggests a potential contribution of this compound to the metabolic and physiological adaptations occurring during female pubertal development. nih.govresearchgate.net Research investigating the impact of this compound treatment in peripubertal female rats has shown that central administration of this compound can increase luteinizing hormone (LH) release and accelerate puberty onset, particularly in undernourished animals. endocrine-abstracts.org Further research is needed to fully understand the mechanisms by which this compound interacts with the reproductive axis and its potential implications for reproductive health and function.

Neurodevelopment: While the direct role of this compound in neurodevelopment is less explored, its interaction with GHSR, which is expressed in the central nervous system, and its potential influence on metabolic status suggest a possible indirect involvement. nih.govdiva-portal.org Conditions affecting metabolism can impact neurodevelopment. massgeneral.org Research programs focusing on neurodevelopmental trajectories and biomarkers, such as the Longitudinal European Autism Project (LEAP), highlight the importance of understanding complex biological factors influencing brain development. aims-2-trials.euwellcomeleap.org Future studies could investigate this compound levels and activity in the context of neurodevelopmental disorders and explore whether modulating this compound signaling could have therapeutic potential.

Data regarding this compound levels in relation to puberty have been reported:

Study PopulationDevelopmental StageSexThis compound LevelsSignificance (vs. Prepubertal Girls)
Children and AdolescentsPrepubertalGirlsLowerBaseline
Children and AdolescentsPubertalGirlsHigherp < 0.001 nih.gov
Children and AdolescentsPrepubertalBoys-No significant change nih.gov
Children and AdolescentsPubertalBoys-No significant change nih.gov

Development of Advanced Research Tools and Methodologies for this compound Quantification and Manipulation

Further progress in this compound research necessitates the development of more advanced research tools and methodologies. Accurate and sensitive methods for this compound quantification are crucial for precisely measuring its levels in various tissues and biological fluids under different physiological and pathological conditions. While ELISA kits for this compound quantification exist, ongoing refinement and validation are important. gubra.dkmdpi.com Techniques like mass spectrometry have also been used for peptide identification and characterization. gubra.dknih.gov

Beyond quantification, tools for manipulating this compound levels and activity in vivo and in vitro are essential for mechanistic studies. This includes the development of specific agonists and antagonists with improved potency and selectivity, as well as genetic tools for targeted this compound overexpression or knockdown. While this compound itself acts as a GHSR1a antagonist/inverse agonist, the development of small molecule modulators could offer finer control over its signaling pathway. nih.gov Research into manipulation techniques in other biological contexts, such as the use of technologies like Leap Motion for manipulating virtual objects in research settings, highlights the broader need for sophisticated tools to interact with biological systems. researchgate.netutl.ptmdpi.comresearchgate.net Applying similar innovation to this compound research will be vital for unraveling its complex functions.

Unraveling the Full Spectrum of this compound Regulatory Networks

This compound's expression and activity are influenced by various factors, including nutritional status, body weight, and possibly hormones. nih.govmdpi.comdiva-portal.org However, the full spectrum of regulatory networks governing this compound remains to be elucidated. This includes understanding the transcriptional and post-transcriptional mechanisms controlling LEAP2 gene expression, as well as the proteases and other factors involved in this compound processing and degradation. nih.govresearchgate.net

Investigating the interplay between this compound and other metabolic hormones and peptides, beyond ghrelin, is also a critical area. For instance, studies have shown correlations between this compound and insulin (B600854), IGF-1, and leptin under certain conditions. researchgate.netnih.gov Furthermore, exploring how this compound signaling integrates with broader metabolic and endocrine networks will provide a more complete picture of its physiological significance. researchgate.net Techniques such as transcriptomics, proteomics, and metabolomics, coupled with bioinformatics approaches, can help map these complex regulatory networks. genecards.org

Interdisciplinary Approaches to this compound Research

Addressing the complexity of this compound's roles and regulatory networks necessitates interdisciplinary collaboration. mtholyoke.eduresearchleap.comresearchleap.com Future research should integrate expertise from various fields, including endocrinology, metabolism, neuroscience, immunology (given this compound's initial identification as an antimicrobial peptide), genetics, and computational biology. nih.govresearchgate.netnih.govgenecards.org

For example, understanding this compound's potential neurodevelopmental roles could benefit from collaborations between endocrinologists and neuroscientists. massgeneral.orgaims-2-trials.euwellcomeleap.org Investigating its interaction with the reproductive axis requires expertise in reproductive endocrinology and metabolism. endocrine-abstracts.org The development of advanced research tools will involve chemists, engineers, and biologists. researchgate.netutl.ptmdpi.comresearchgate.net Interdisciplinary approaches will foster a more holistic understanding of this compound, accelerating the translation of research findings into potential therapeutic applications.

Q & A

Q. Key Protocol :

  • Culture bacteria in LB medium, treat with this compound, and measure colony-forming units (CFUs) after 3–6 hours .
  • Use SYTOX Green uptake assays to quantify membrane permeability .

How is this compound expressed across tissues in vertebrates, and what drives its tissue specificity?

This compound is predominantly expressed in the liver but detected in intestines, kidneys, and immune tissues (e.g., spleen) . In fish, expression varies: Russian sturgeon shows highest hepatic expression, while large yellow croaker exhibits intestinal dominance . Tissue specificity correlates with pathogen exposure (e.g., gut microbiota) and evolutionary adaptations .

Method : qRT-PCR with primers targeting conserved regions (e.g., mature peptide sequence) across tissues .

Advanced Research Questions

How does this compound interact with the ghrelin receptor (GHSR-1a) to regulate energy metabolism?

This compound acts as a noncompetitive allosteric antagonist of GHSR-1a, blocking ghrelin-induced adiposity and glucose uptake . Alanine-scanning mutagenesis identified key binding residues (e.g., this compound’s C-terminal) that reduce GHSR-1a constitutive activity . Electrophysiology in arcuate NPY neurons shows this compound hyperpolarizes cells, suppressing ghrelin’s orexigenic effects .

Q. Experimental Design :

  • Use HEK-293 cells transfected with GHSR-1a for cAMP or calcium flux assays .
  • Measure plasma this compound/ghrelin ratios via ELISA in obesity models .

How can contradictory data on this compound’s efficacy against Gram-negative bacteria be resolved?

Discrepancies arise from bacterial strain variability and this compound concentration thresholds. For example, linear this compound requires 200 µg/mL to inhibit E. coli, while disulfide-bonded forms achieve 90% killing at 50 µg/mL . Standardize protocols using clinical isolates and include membrane lipid composition analysis (e.g., LPS vs. peptidoglycan content) .

What bioinformatics approaches elucidate this compound’s evolutionary conservation?

Phylogenetic trees (neighbor-joining method) and multiple sequence alignment (MSA) reveal >80% sequence homology in mature peptides across vertebrates . Codon-based divergence analysis identifies purifying selection in functional domains . Tools like MEGA-X and Clustal Omega are recommended .

How to design experiments studying this compound’s dual roles in immunity and metabolism?

  • Immune Function : Inject this compound into infection models (e.g., Edwardsiella tarda-infected fish) and quantify bacterial load, pro-inflammatory cytokines (IL-1β, TNF-α) .
  • Metabolic Function : Use diet-induced obese mice to track weight gain, glucose tolerance, and this compound/ghrelin dynamics .

How does this compound expression correlate with immune activation in chronic infections?

In HIV/HCV coinfection, colonic this compound expression inversely correlates with T-cell activation markers (e.g., sCD27). Immunohistochemistry shows reduced this compound protein in patient biopsies, linking low this compound to microbial translocation and inflammation .

Approach : Pair gene arrays (for this compound mRNA) with flow cytometry (for CD4+/CD8+ activation) .

What challenges arise in recombinant this compound production?

Bacterial systems (e.g., pET32a) often yield insoluble aggregates; refolding protocols or yeast systems (e.g., Pichia pastoris) improve solubility . Tag removal (e.g., His-tag) via thrombin cleavage is critical for functional studies .

How to assess this compound’s therapeutic potential for metabolic disorders?

  • Preclinical Models : Measure fasting/postprandial this compound in diet interventions (e.g., low-calorie diets with interval exercise) .
  • Clinical Biomarkers : ROC analysis of this compound/ghrelin ratios predicts metabolic risk (AUC >0.8 in pediatric cohorts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.